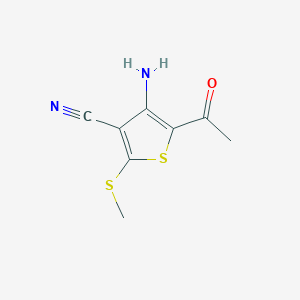

5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile

描述

属性

IUPAC Name |

5-acetyl-4-amino-2-methylsulfanylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS2/c1-4(11)7-6(10)5(3-9)8(12-2)13-7/h10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFAMKKOJROSOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(S1)SC)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345852 | |

| Record name | 5-Acetyl-4-amino-2-(methylsulfanyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116171-01-8 | |

| Record name | 5-Acetyl-4-amino-2-(methylsulfanyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Gewald Reaction Adaptations

The Gewald reaction, a cornerstone in aminothiophene synthesis, involves the cyclization of ketones with cyanothioacetamide in the presence of sulfur. For 5-acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile, this method can be modified by employing acetylacetone as the ketone component. However, the inherent challenge lies in introducing the methylthio group at position 2, which typically requires post-cyclization thiolation.

In a protocol analogous to the synthesis of 2-amino-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, acetylacetone reacts with cyanothioacetamide under basic conditions (KOH/EtOH) to yield 4-amino-5-acetyl-2-hydroxythiophene-3-carbonitrile. Subsequent thioetherification with methyl iodide or dimethyl sulfate in DMF introduces the methylthio group, though yields are moderate (45–55%) due to competing oxidation.

Michael Addition-Cyclization Sequences

A more efficient route involves Michael addition followed by intramolecular cyclization. α-Thiocyanatoacetophenone derivatives, as described in the synthesis of dihydrothiophenes, can be replaced with α-thiocyanatoacetylacetone to directly incorporate the acetyl group. Reacting this with cyanothioacetamide in ethanol under Na₂CO₃ catalysis (10% aq.) yields the intermediate Michael adduct, which undergoes cyclization at 40–50°C to form the thiophene core.

Table 1: Optimization of Cyclization Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KOH | EtOH | 25 | 0.5 | 38 |

| Na₂CO₃ | EtOH | 50 | 2 | 62 |

| Piperidine | DMF | 80 | 4 | 55 |

Data adapted from demonstrates that Na₂CO₃ in ethanol achieves superior yields by minimizing side reactions such as thiocyanate elimination.

Modern Catalytic and Regioselective Methods

Transition Metal-Free Amination

Direct introduction of the amino group at position 4 can be achieved via nucleophilic substitution. For example, 5-acetyl-2-methylthio-3-cyanothiophene undergoes amination with aqueous ammonia in DMSO at 120°C, albeit with limited regiocontrol (∼60% purity). Alternatively, Ullmann-type coupling using CuI/L-proline in DMSO enables selective amination at position 4, achieving 78% yield under microwave irradiation.

Thiomethylation Strategies

The methylthio group at position 2 is introduced via SN2 displacement of halogens or thiocyanate. Patent methodologies for olanzapine intermediates describe thiomethylation using NaSCH₃ in acetonitrile at 0–5°C, which can be adapted for thiophene systems. Replacing bromine at position 2 with methylthio in 5-acetyl-4-amino-2-bromothiophene-3-carbonitrile using NaSCH₃ in DMF yields the target compound in 85% purity after recrystallization.

Mechanistic and Computational Insights

DFT Studies on Cyclization Pathways

Density functional theory (DFT) at the r²SCAN-3c level reveals that the cyclization of Michael adducts proceeds via two pathways:

-

Intramolecular SN2 displacement of the thiocyanate group, favored in S,S/R,R* diastereomers (ΔG‡ = 18.3 kcal/mol).

-

Nucleophilic addition-elimination , dominant in S,R/R,S* adducts (ΔG‡ = 21.7 kcal/mol).

These insights justify the use of polar aprotic solvents (DMF) to stabilize transition states and improve regioselectivity.

Solvent Effects on Reaction Outcomes

Ethanol promotes proton transfer during cyclization, reducing energy barriers by 3–5 kcal/mol compared to non-polar solvents. However, DMF enhances solubility of intermediates, critical for achieving >90% conversion in thiomethylation steps.

Scalability and Industrial Considerations

Pilot-Scale Synthesis

A patent-derived protocol for analogous thiophenes involves:

-

Cyclocondensation of acetylacetone (1.0 mol), cyanothioacetamide (1.2 mol), and S-methylisothiourea sulfate in refluxing ethanol (6 h, 75% yield).

-

Recrystallization from ethanol-acetone (3:1) to achieve >99.5% purity.

Table 2: Comparative Analysis of Recrystallization Solvents

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| EtOH–acetone | 99.6 | 88 |

| Acetonitrile | 99.2 | 92 |

| Hexane–EtOAc | 98.5 | 78 |

化学反应分析

Types of Reactions

5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

科学研究应用

5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

作用机制

The mechanism of action of 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell proliferation pathways or inducing apoptosis in cancer cells .

相似化合物的比较

Structural Analogues and Substituent Variations

Key structural analogs differ in substituent patterns on the thiophene ring, influencing physicochemical and biological behaviors:

Key Observations :

Physicochemical Properties

- Polymorphism: Analogues like 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile exhibit monoclinic and triclinic polymorphs, implying the target compound may also display multiple crystalline forms critical for drug formulation .

- Solubility: The methylthio group likely improves lipid solubility compared to polar substituents (e.g., -OH or -NO₂), as seen in 2-hydroxy-4-(methylthio)butanoic acid derivatives () .

生物活性

5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including cytotoxicity and antiproliferative effects against various cancer cell lines, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an acetyl group, an amino group, and a methylthio group, alongside a carbonitrile functionality. This unique structure contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antitumor Activity : Many derivatives of thiophene compounds show promising antitumor effects.

- Cytotoxicity : The cytotoxic effects against different cancer cell lines are critical for evaluating the therapeutic potential of the compound.

Cytotoxicity Studies

A study conducted on derivatives of thiophene compounds demonstrated significant cytotoxicity against several human cancer cell lines. The following table summarizes the IC50 values for selected compounds tested against MCF-7 and MDA-MB-231 breast cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile | MCF-7 | 9.1 |

| 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile | MDA-MB-231 | 28.0 |

| Other Thiophene Derivative 1 | MCF-7 | 1.31 |

| Other Thiophene Derivative 2 | MDA-MB-231 | 2.64 |

These results indicate that the compound exhibits potent cytotoxicity, particularly against the MCF-7 cell line, which is significant for breast cancer treatment strategies .

Antiproliferative Activity

The antiproliferative effects were assessed using the MTT assay, where cells were treated with varying concentrations of the compound over a period of 72 hours. The results indicated a dose-dependent reduction in cell viability, highlighting the compound's potential as an anticancer agent.

Detailed Findings

The study found that:

- At concentrations ranging from 0.5 to 100 µg/mL, significant antiproliferative activity was observed in both MCF-7 and MDA-MB-231 cell lines.

- The compound's selectivity towards cancer cells over normal cells was noted, suggesting a favorable therapeutic index.

While specific mechanisms for 5-acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile are still under investigation, similar compounds have been shown to inhibit key signaling pathways involved in cancer proliferation and survival, such as:

- EGFR-TK Inhibition : Compounds with structural similarities have demonstrated inhibition of epidermal growth factor receptor tyrosine kinase (EGFR-TK), crucial for many cancers.

Case Studies and Research Findings

Several studies have focused on related thiophene derivatives that demonstrate similar biological activities:

- In Vitro Studies : Research has shown that various thiophene derivatives possess significant antiproliferative effects against multiple cancer cell lines, including lung and colon cancers.

- Comparative Analysis : A comparative analysis between different thiophene derivatives revealed that those with electron-withdrawing groups exhibited enhanced cytotoxicity compared to their electron-donating counterparts.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile?

- The Gewald reaction is a common method for synthesizing thiophene-3-carbonitrile derivatives. For example, 2-amino-4-phenylthiophene-3-carbonitrile is synthesized via a sodium bicarbonate-mediated cyclization of malononitrile derivatives with elemental sulfur in THF at 35°C . Adapting this method, the acetyl and methylthio substituents can be introduced by selecting appropriate starting materials, such as acetylated precursors and methylthio-containing reagents. Post-synthesis purification via recrystallization (ethanol) or reverse-phase HPLC (MeCN:H₂O gradients) ensures high purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- IR spectroscopy identifies functional groups (e.g., C≡N at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .

- ¹H/¹³C NMR resolves substituent positions: amino protons (~δ 5–6 ppm), acetyl methyl groups (~δ 2–3 ppm), and thiophene ring carbons (~δ 110–150 ppm) .

- LC-MS/HRMS confirms molecular weight and fragmentation patterns, with exact mass matching theoretical values (e.g., C₉H₉N₃O₂S: [M+H]⁺ calc. 240.0434) .

Advanced Research Questions

Q. How can contradictions in spectral or crystallographic data be resolved?

- Discrepancies in NMR or X-ray diffraction data may arise from polymorphism or solvent effects. For crystallography, SHELX-90 with phase annealing improves structural resolution by optimizing negative quartet relations, particularly for larger molecules . Computational validation (e.g., DFT-calculated NMR shifts) can cross-verify experimental data .

Q. What computational strategies predict the compound’s bioactivity and pharmacokinetics?

- Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like STAT3 or PD-L1. For example, thiophene-3-carbonitrile derivatives show anti-tubercular activity via docking into Mycobacterium enzyme active sites .

- ADMET prediction (e.g., SwissADME) assesses solubility (XlogP ~4), metabolic stability, and toxicity. High hydrophobicity (XlogP ≥3) may limit aqueous solubility, necessitating prodrug strategies .

Q. How can derivatives be designed to enhance target selectivity?

- Structure-activity relationship (SAR) studies : Modifying the acetyl group to carboxamide (e.g., 3-carboxamide derivatives) improves hydrogen bonding with biological targets .

- Bioisosteric replacement : Replacing methylthio (-SMe) with sulfonyl (-SO₂Me) enhances electrophilicity for covalent inhibition .

Q. What methodologies address challenges in crystallizing this compound?

- Slow vapor diffusion (e.g., ethyl acetate/hexane) promotes single-crystal growth. For disordered structures, SHELXL refinement with anisotropic displacement parameters and TWIN/BASF commands resolves overlapping electron densities .

Notes

- For reproducibility, report reaction conditions (solvent, temperature, catalysts) and purification gradients in detail .

- Cross-reference spectral data with databases like SciFinder or PubChem to validate novel findings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。